GPR84 antagonist 8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GPR84 antagonist 8 is a selective antagonist for GPR84 , a G protein-coupled receptor for medium-chain fatty acids . GPR84 is predominantly expressed in immune cells and plays significant roles in inflammation, fibrosis, and metabolism .
Chemical Reactions Analysis
This compound effectively inhibits the action of 6-OAU in decreasing cAMP production in GPR84-CHO cells . To test this compound’s inhibition of the pro-inflammatory effects of GPR84 activation in macrophages, LPS pre-treated BMDMs are incubated with 10 µM this compound for 30 min .Aplicaciones Científicas De Investigación
- GPR84 is predominantly expressed in immune cells and plays a crucial role in inflammation. GPR84 antagonists, including GPR84 antagonist 8, have been investigated for their potential anti-inflammatory properties . By blocking GPR84 activation, these compounds may mitigate inflammatory responses, making them relevant in conditions like ulcerative colitis and acute respiratory distress syndrome.
- Fibrosis, characterized by excessive tissue scarring, is a common feature in various diseases. GPR84 activation has been linked to fibrotic processes. Interestingly, GPR84 antagonists, such as this compound, have demonstrated efficacy in reducing liver, pulmonary, and kidney fibrosis in preclinical models . These findings suggest a potential therapeutic role in idiopathic pulmonary fibrosis (IPF) and other fibrotic disorders.
- NASH is a severe form of non-alcoholic fatty liver disease (NAFLD) associated with inflammation and fibrosis. GPR84 antagonists may offer a novel approach to managing NASH by targeting inflammation and metabolic dysregulation . This compound could be a candidate for further investigation in this context.
- GPR84 is implicated in IBD, including Crohn’s disease and ulcerative colitis. By inhibiting GPR84, compounds like this compound may help regulate immune responses and reduce intestinal inflammation . Clinical studies are needed to validate their efficacy in IBD management.
- GPR84 activation has been linked to chemotaxis (cell movement toward specific signals) and phagocytosis (cellular engulfment of particles). This compound may influence these processes, potentially affecting immune cell behavior and tissue repair .
Anti-Inflammatory Effects
Fibrosis Modulation
Non-Alcoholic Steatohepatitis (NASH)
Inflammatory Bowel Disease (IBD)
Chemotaxis and Phagocytosis
Mecanismo De Acción
Target of Action
GPR84 Antagonist 8 is a selective antagonist of the GPR84 receptor . GPR84 is a member of the metabolic G protein-coupled receptor family, predominantly expressed in immune cells . It is a medium-chain fatty acid (MCFA) receptor, with capric acid (a 10-carbon chain fatty acid) being the most potent ligand .
Mode of Action
This compound interacts with its target, the GPR84 receptor, by inhibiting the action of 6-OAU, a synthetic agonist of GPR84 . This inhibition results in a decrease in cAMP production in GPR84-CHO cells .
Biochemical Pathways
The GPR84 receptor is part of the G protein-coupled receptor family, which plays a crucial role in signal transduction pathways . When this compound inhibits the action of 6-OAU, it affects the cAMP pathway, leading to changes in downstream effects . This includes the partial blocking of the phosphorylation of AKT and ERK .
Result of Action
The inhibition of GPR84 by this compound leads to a reduction in the expression of several pro-inflammatory markers, including TNFα, IL-6, IL12b, CCL2, CCL5, and CXCL1 . Additionally, it can antagonize the migration, bacterial adhesion, and phagocytosis promoted by 6-OAU mediated—GPR84 activation in macrophages .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammatory conditions can upregulate the expression of GPR84, potentially affecting the efficacy of this compound
Direcciones Futuras
GPR84 is still considered an orphan G protein-coupled receptor (GPCR), and it has been reported to be activated by medium-chain fatty acids (MCFAs) and a range of synthetic compounds . The most advanced drug candidates that target GPR84 are the antagonists PBI-4050 and GLPG1205 . These insights into the structure and function of GPR84 could improve our understanding of ligand recognition, receptor activation, and G αi-coupling of GPR84. Our structures could also facilitate rational drug discovery against inflammation and metabolic disorders targeting GPR84 .
Propiedades
IUPAC Name |
2-(1,4-dioxan-2-ylmethoxy)-9-(pyridin-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-23-25-22(31-15-19-14-28-9-10-29-19)12-21-20-5-4-18(11-16(20)6-8-26(21)23)30-13-17-3-1-2-7-24-17/h1-5,7,11-12,19H,6,8-10,13-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGKMLVYIUJQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=NC2=O)OCC3COCCO3)C4=C1C=C(C=C4)OCC5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.